molecular formula C14H11F3N2 B12524986 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline CAS No. 833482-38-5

2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline

Cat. No.: B12524986
CAS No.: 833482-38-5
M. Wt: 264.25 g/mol
InChI Key: IEALDXWAOFDNKP-UHFFFAOYSA-N
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Description

2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an imine group (–CH=N–) and a trifluoromethyl group (–CF3) attached to an aniline derivative. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline typically involves the condensation of an appropriate aniline derivative with a trifluoromethyl-substituted benzaldehyde. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The imine group can also participate in reversible reactions, allowing the compound to act as a dynamic modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Imino(phenyl)methyl]-4-(trifluoromethyl)aniline
  • 2-[Imino(phenyl)methyl]-6-(trifluoromethyl)aniline
  • 2-[Imino(phenyl)methyl]-5-(difluoromethyl)aniline

Uniqueness

2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both the imine and trifluoromethyl groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

833482-38-5

Molecular Formula

C14H11F3N2

Molecular Weight

264.25 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)10-6-7-11(12(18)8-10)13(19)9-4-2-1-3-5-9/h1-8,19H,18H2

InChI Key

IEALDXWAOFDNKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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